(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamoyl group and a fluorine atom
Mechanism of Action
Target of Action
The primary target of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, which this compound participates in, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids, in general, are sensitive to hydrolysis under mild acidic or basic conditions . They are also sensitive to proteodeboronation, oxidation, and nucleophilic attack .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is crucial for the synthesis of many complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other reactive species . Its stability and efficacy can be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-(dimethylcarbamoyl)-4-fluorophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and the use of automated reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols or esterification to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide).
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is utilized in various fields of scientific research:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the dimethylcarbamoyl and fluorine substituents, making it less sterically hindered and potentially more reactive in some contexts.
(4-Fluorophenyl)boronic Acid: Similar structure but without the dimethylcarbamoyl group, affecting its electronic properties and reactivity.
(3-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but without the fluorine atom, which can influence its reactivity and interactions in cross-coupling reactions.
Uniqueness: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is unique due to the combined presence of the dimethylcarbamoyl and fluorine substituents, which can modulate its reactivity and selectivity in synthetic applications. These substituents can also impact its potential biological activity and interactions with biomolecules.
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFXVKQLCHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660224 | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-27-9 | |
Record name | B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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